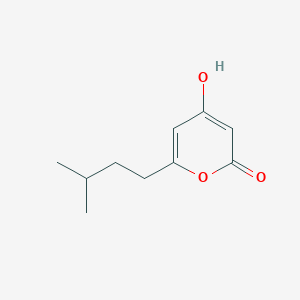
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. . The structure of this compound features a pyran ring with a hydroxyl group at the 4-position and a 3-methylbutyl substituent at the 6-position, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be achieved through various methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group .
Scientific Research Applications
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be compared with other similar compounds, such as kojic acid and 4-hydroxy-2-quinolones . While kojic acid is known for its skin-whitening properties and antioxidant activity, 4-hydroxy-2-quinolones are valuable in drug research and development due to their unique biological activities . The uniqueness of this compound lies in its specific substituent at the 6-position, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Kojic acid
- 4-Hydroxy-2-quinolones
- 3-Hydroxy-4-pyranones
Properties
CAS No. |
315193-05-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-hydroxy-6-(3-methylbutyl)pyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
XBJDHJQNQRRFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















